molecular formula C9H5Cl2FO2 B13728773 (E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid

(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B13728773
M. Wt: 235.04 g/mol
InChI Key: IZGVIOHFKRUSRQ-OWOJBTEDSA-N
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Description

(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichloro and fluorine-substituted phenyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid typically involves the reaction of 4,5-dichloro-2-fluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has similar structural features but with different substitution patterns on the phenyl ring.

    (E)-3-(4-chlorophenyl)prop-2-enoic acid: This compound lacks the fluorine and additional chlorine substitutions, making it less complex.

Uniqueness

(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity and specificity in certain applications.

Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-9(13)14)8(12)4-7(6)11/h1-4H,(H,13,14)/b2-1+

InChI Key

IZGVIOHFKRUSRQ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Cl)Cl)F)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)C=CC(=O)O

Origin of Product

United States

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